D-Alloisoleucine
D-Alloisoleucine
D-alloisoleucine zwitterion is a D-alpha-amino acid zwitterion resulting from a transfer of a proton from the carboxy group to the amino group of D-alloisoleucine; major species at pH 7.3. It is an enantiomer of a L-alloisoleucine zwitterion. It is a tautomer of a D-alloisoleucine.
Brand Name:
Vulcanchem
CAS No.:
1509-35-9
VCID:
VC21542818
InChI:
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
SMILES:
CCC(C)C(C(=O)O)N
Molecular Formula:
C6H13NO2
Molecular Weight:
131.17 g/mol
D-Alloisoleucine
CAS No.: 1509-35-9
Cat. No.: VC21542818
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Description | D-alloisoleucine zwitterion is a D-alpha-amino acid zwitterion resulting from a transfer of a proton from the carboxy group to the amino group of D-alloisoleucine; major species at pH 7.3. It is an enantiomer of a L-alloisoleucine zwitterion. It is a tautomer of a D-alloisoleucine. |
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CAS No. | 1509-35-9 |
Molecular Formula | C6H13NO2 |
Molecular Weight | 131.17 g/mol |
IUPAC Name | (2R,3S)-2-amino-3-methylpentanoic acid |
Standard InChI | InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |
Standard InChI Key | AGPKZVBTJJNPAG-CRCLSJGQSA-N |
Isomeric SMILES | CC[C@H](C)[C@H](C(=O)[O-])[NH3+] |
SMILES | CCC(C)C(C(=O)O)N |
Canonical SMILES | CCC(C)C(C(=O)[O-])[NH3+] |
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